molecular formula C15H12N2OS3 B2624211 3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide CAS No. 896356-35-7

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide

Cat. No.: B2624211
CAS No.: 896356-35-7
M. Wt: 332.45
InChI Key: ANDRBUDBVWWXOA-UHFFFAOYSA-N
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Description

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is a complex organic compound that features a benzamide core substituted with a methylthio group and a thiazolyl-thiophenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide typically involves multi-step organic reactionsThe final step involves the attachment of the benzamide moiety through an amide bond formation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(methylthio)-N-(4-(thiophen-2-yl)thiazol-2-yl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with a thiazolyl-thiophenyl moiety makes it a versatile compound for various applications .

Properties

IUPAC Name

3-methylsulfanyl-N-(4-thiophen-2-yl-1,3-thiazol-2-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2OS3/c1-19-11-5-2-4-10(8-11)14(18)17-15-16-12(9-21-15)13-6-3-7-20-13/h2-9H,1H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANDRBUDBVWWXOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2OS3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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